

A Comprehensive Technical Guide to Isopropyl Formate (Isopropyl Methanoate)

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Compound of Interest

Compound Name: Isopropyl formate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **isopropyl formate**, also known as isopropyl methanoate. It covers nomenclature, physicochemical properties, experimental protocols for its synthesis and analysis, and a visualization of its primary synthesis pathway. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may utilize this compound in their work. **Isopropyl formate** is a versatile ester of isopropanol and formic acid, recognized for its characteristic fruity odor.^[1] It serves as a flavoring agent, a fragrance component, and a reagent in various chemical syntheses.^{[2][3]}

Nomenclature and Alternate Names

Isopropyl formate is known by several names and is registered under various chemical identifiers. A comprehensive list of these is provided below for clear identification and cross-referencing in research and regulatory documentation.^{[4][5][6]}

Identifier Type	Identifier
IUPAC Name	propan-2-yl formate
Synonyms	Isopropyl methanoate, Formic acid isopropyl ester, Formic acid, 1-methylethyl ester, 1-Methylethyl formate, Methylethyl formate
CAS Number	625-55-8
EC Number	210-901-2
UNII	H1L164W42G
FEMA Number	2944
ChEBI ID	CHEBI:173325
PubChem CID	12257
Molecular Formula	C4H8O2
SMILES	<chem>CC(C)OC=O</chem>
InChI Key	RMOUBSOVHSONPZ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative physicochemical properties of **isopropyl formate** is presented in the table below. These properties are crucial for its application in various experimental and industrial settings.

Property	Value
Molecular Weight	88.11 g/mol
Boiling Point	68.2 °C at 760 mmHg[4][6]
Melting Point	-80 °C[4][6]
Density	0.8728 g/cm ³ at 20 °C[4][6]
Refractive Index (n _{20/D})	1.3678 - 1.368[4]
Flash Point (Closed Cup)	-13.9 °C (7.0 °F)[7]
Vapor Density	3.03 (Air = 1)[4]
Vapor Pressure	138.0 mmHg at 25 °C[4]
Solubility in Water	Slightly soluble[4][8]
Solubility in Organic Solvents	Completely miscible with alcohol and ether[3][9]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **isopropyl formate**.

Synthesis via Fischer Esterification

Isopropyl formate is commonly synthesized through the Fischer esterification of isopropyl alcohol and formic acid, using a strong acid catalyst such as sulfuric acid.[10] This reaction is reversible and is driven to completion by removing water as it is formed or by using an excess of one of the reactants.[11]

Materials:

- Formic acid
- Isopropyl alcohol
- Concentrated sulfuric acid (catalyst)
- Benzene (for azeotropic removal of water)

- Sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or similar oil-water separator), combine 1 mole of formic acid, 1.2 moles of isopropyl alcohol, and 100 mL of benzene.[9]
- Carefully add 0.015 moles of concentrated sulfuric acid to the mixture.[9]
- Heat the mixture to reflux. The benzene-water azeotrope will distill into the separator, effectively removing water from the reaction and driving the equilibrium towards the ester product.[9]
- Continue the reaction until no more water is collected in the separator.[9]
- Allow the reaction mixture to cool to room temperature.
- Separate the organic layer. The aqueous layer can be extracted with benzene to recover any dissolved product.
- Combine the organic layers and wash with water, followed by a wash with sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over anhydrous sodium sulfate.[9]
- Remove the benzene solvent by distillation.
- Purify the resulting **isopropyl formate** by fractional distillation.[12]

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of **isopropyl formate** can be assessed using reverse-phase HPLC.

Instrumentation and Conditions:

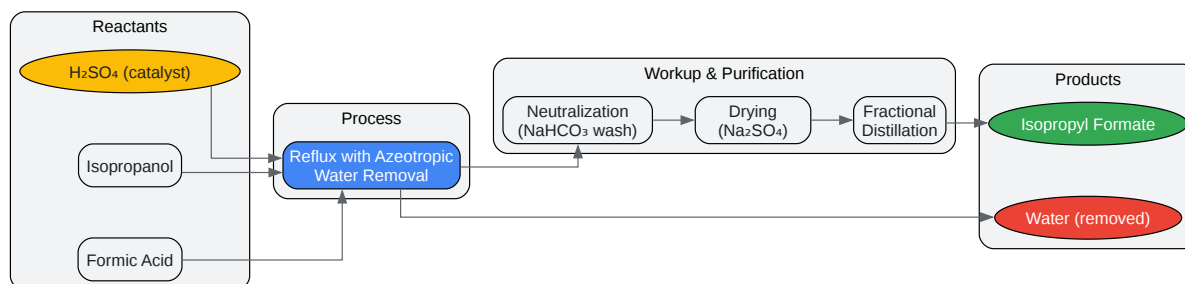
- Column: Newcrom R1 or a similar C18 column.[13]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used in place of phosphoric acid.[13]
- Detection: UV detector or a mass spectrometer.
- Column Temperature: Ambient or controlled as per method development.
- Flow Rate: Typical analytical flow rates (e.g., 1 mL/min).

Procedure:

- Prepare a standard solution of high-purity **isopropyl formate** in the mobile phase.
- Prepare the sample solution by diluting the synthesized **isopropyl formate** in the mobile phase.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention time of **isopropyl formate**.
- Inject the sample solution.
- Analyze the resulting chromatogram to determine the purity of the sample by comparing the peak area of **isopropyl formate** to the total peak area of all components.

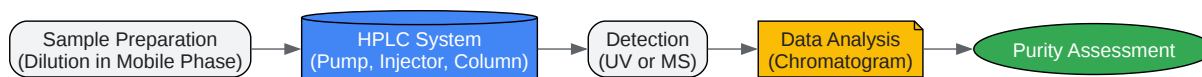
Visualizations

The following diagrams illustrate the key processes related to **isopropyl formate**.



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Caption: Fischer Esterification Workflow for **Isopropyl Formate** Synthesis.



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